Heptyl N-acetyl-DL-methionate
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Overview
Description
Heptyl N-acetyl-DL-methionate is a chemical compound with the molecular formula C14H27NO3S. It is known for its unique structure, which includes an ester, a secondary amide, and a sulfide group . This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Heptyl N-acetyl-DL-methionate typically involves the esterification of N-acetyl-DL-methionine with heptanol. The reaction is carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is conducted in large reactors. The product is then purified using industrial-scale distillation and recrystallization techniques to ensure high purity and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfide group, forming sulfoxides and sulfones.
Reduction: The compound can be reduced to its corresponding alcohol and amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the ester and amide groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Heptyl N-acetyl-DL-methionate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential antioxidant properties and its role in protecting proteins from oxidative damage.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in formulations designed to protect against oxidative stress.
Mechanism of Action
The mechanism of action of Heptyl N-acetyl-DL-methionate involves its ability to interact with and protect biological molecules from oxidative damage. The sulfide group in the compound can act as a scavenger for reactive oxygen species, thereby preventing oxidative stress. Additionally, the ester and amide groups may facilitate its incorporation into biological systems, enhancing its protective effects .
Comparison with Similar Compounds
N-acetyl-DL-methionine: Shares the core structure but lacks the heptyl group.
Heptyl methionine: Similar but without the acetyl group.
N-acetyl-L-methionine: The L-isomer of the compound, which may have different biological activity.
Uniqueness: Heptyl N-acetyl-DL-methionate is unique due to the presence of both the heptyl and acetyl groups, which confer distinct chemical and biological properties. These modifications enhance its solubility, stability, and potential efficacy in various applications compared to its similar compounds .
Properties
CAS No. |
94160-17-5 |
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Molecular Formula |
C14H27NO3S |
Molecular Weight |
289.44 g/mol |
IUPAC Name |
heptyl 2-acetamido-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C14H27NO3S/c1-4-5-6-7-8-10-18-14(17)13(9-11-19-3)15-12(2)16/h13H,4-11H2,1-3H3,(H,15,16) |
InChI Key |
ITAMPCRWHBHHPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C(CCSC)NC(=O)C |
Origin of Product |
United States |
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